{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone
Description
Properties
Molecular Formula |
C23H24N2OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C23H24N2OS/c1-15-6-9-18(10-7-15)24-20-14-17(3)25(23(26)22-5-4-12-27-22)21-11-8-16(2)13-19(20)21/h4-13,17,20,24H,14H2,1-3H3 |
InChI Key |
LIYAPMXMMPCRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C3=CC=CS3)C=CC(=C2)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst to form the quinoline core. The thiophene ring can be introduced through a subsequent coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline or thiophene rings.
Scientific Research Applications
{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone: has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: In industrial applications, the compound may be used in the development of new polymers or as a component in advanced materials.
Mechanism of Action
The mechanism by which {2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Modifications
(a) Thiophene vs. Furan Substituents
The thiophen-2-yl group in the target compound distinguishes it from analogs like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone (). Thiophene’s higher electron density and sulfur atom may enhance lipophilicity and π-π stacking interactions compared to furan’s oxygen-based polarity. Such differences could influence pharmacokinetic properties, such as membrane permeability or metabolic stability .
(b) Dihydroquinoline vs. Quinoline Derivatives
The 3,4-dihydroquinoline core reduces aromaticity compared to fully aromatic quinolines (e.g., 2-phenylquinolin-4-yl methanone in ). However, it may also reduce planarity, affecting intercalation with DNA or proteins .
Substituent Effects on Bioactivity
(a) Amino Group Variations
The 4-[(4-methylphenyl)amino] group in the target compound contrasts with the 4-hydroxyphenyl or 3,4-dimethoxyphenyl substituents in and . Methyl substitution on the aniline ring enhances hydrophobicity, which could improve blood-brain barrier penetration compared to polar hydroxyl or methoxy groups. This modification aligns with strategies to optimize CNS drug candidates .
(b) Halogen and Electron-Withdrawing Groups
Compounds like 3-amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone () incorporate fluorine, which can enhance metabolic stability and binding affinity via halogen bonding. The absence of halogens in the target compound suggests a trade-off between synthetic accessibility and tailored electronic effects .
(b) Structural Characterization
Crystallographic refinement using SHELXL () is standard for such compounds. Hydrogen-bonding patterns, as analyzed via graph set theory (), would differ between the target compound and analogs due to the thiophene’s sulfur atom and methylamino group. These interactions are critical for understanding packing efficiency and solubility .
Data Table: Key Properties of Selected Methanone Derivatives
| Compound Name | Core Structure | Heterocycle | Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| {2,6-Dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(thiophen-2-yl)methanone | 3,4-Dihydroquinoline | Thiophene | 4-Methylphenylamino, 2,6-Me | ~407.5* | Anticancer, CNS agents |
| (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone () | Quinoline | Pyrazole | Phenyl, Diphenyl | ~439.5 | Antitumor, Kinase inhibition |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone () | 3,4-Dihydroquinoline | Furan | 3,4-Dimethoxyphenyl, 2-Ph | ~484.5 | Antimicrobial, Antiviral |
| 3-Amino-4-(2-furanyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone () | Tetrahydrothienoquinoline | Thiophene | 4-Fluorophenyl, Amino | ~421.5 | Antitubercular, Antifungal |
*Calculated based on formula C₂₃H₂₅N₂OS.
Q & A
Q. Purification Challenges :
- Byproduct Removal : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers or unreacted intermediates.
- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) based on polarity differences, as demonstrated in ionic liquid-mediated syntheses of analogous dihydroquinolines .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | [bmim]BF₄, 150°C, 2.5 h | 75–85 | Silica plug filtration |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF | 60–70 | Column chromatography |
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- Use - and -NMR to confirm substituent positions (e.g., methyl groups at C2/C6, thiophene connectivity).
- NOESY/ROESY : Resolve stereochemical ambiguities in the dihydroquinoline ring .
X-Ray Crystallography :
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Example: A similar dihydroquinolin-4-one structure was refined using N—H⋯O and C—H⋯π interactions to validate packing .
Q. Key Metrics :
- R-factor : Aim for <5% (achievable via SHELXL’s robust refinement algorithms) .
- Hydrogen Bonding : Compare experimental bond lengths (e.g., N—H⋯O ≈ 2.8–3.0 Å) with Etter’s graph set theory .
Advanced: How can discrepancies between computational hydrogen bonding predictions and crystallographic data be resolved?
Methodological Answer:
High-Resolution Crystallography : Refine structures using SHELXL’s TWIN/BASF commands to address twinning or disorder, ensuring accurate H-bond measurements .
Computational Validation :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level, incorporating solvent effects (e.g., PCM model for DMSO).
- Energy Decomposition : Use SAPT (Symmetry-Adapted Perturbation Theory) to quantify H-bond contributions.
Case Study : For a chlorophenyl-dihydroquinoline, experimental N—H⋯O distances (2.89 Å) deviated from DFT predictions (2.75 Å) due to crystal packing stresses. Adjusting for lattice energy in periodic boundary conditions reduced the discrepancy .
Advanced: What strategies are effective for analyzing electronic properties and structure-activity relationships (SAR)?
Methodological Answer:
Electron Density Maps : Generate Hirshfeld surfaces via CrystalExplorer to visualize intermolecular interactions (e.g., thiophene π-stacking) .
SAR Design :
- Analog Synthesis : Modify the thiophene or methylphenyl groups (e.g., replace thiophene with furan) and compare bioactivity.
- Docking Studies : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., kinase enzymes), guided by crystallographic conformations .
Q. Table 2: Comparative Electronic Properties
| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Parent | -5.2 | -1.8 | 3.4 |
| Thiophene→Furan | -5.0 | -1.6 | 3.4 |
Advanced: How should researchers address conflicting reactivity data in different solvent systems?
Methodological Answer:
Controlled Experiments : Replicate reactions in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to track solvent-polarity effects via -NMR kinetics.
Mechanistic Probes :
- Isotopic Labeling : Use -H₂O to trace hydrolysis pathways of the methanone group.
- Radical Traps : Add TEMPO to identify radical intermediates in oxidative conditions.
Example : Conflicting hydrolysis rates in THF vs. acetonitrile were attributed to hydrogen-bond donor ability, as shown in ionic liquid studies .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to 2-(dimethylamino)-2-(4-methylbenzyl)-1-[(4-morpholin-4-yl)phenyl]-1-butanone) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, rinse with water ≥15 minutes; seek medical evaluation if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
